molecular formula C28H38N2O6 B3950290 N-benzyl-N-butyl-1-(4-ethoxybenzyl)-4-piperidinecarboxamide oxalate

N-benzyl-N-butyl-1-(4-ethoxybenzyl)-4-piperidinecarboxamide oxalate

Cat. No. B3950290
M. Wt: 498.6 g/mol
InChI Key: ZYACJYQAHKXXAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-butyl-1-(4-ethoxybenzyl)-4-piperidinecarboxamide oxalate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N-benzyl-N-butyl-1-(4-ethoxybenzyl)-4-piperidinecarboxamide oxalate is not yet fully understood. However, studies have shown that this compound exerts its effects by binding to specific receptors in the body, such as the cannabinoid receptors. This binding leads to the activation of various signaling pathways, resulting in the observed effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound has potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-benzyl-N-butyl-1-(4-ethoxybenzyl)-4-piperidinecarboxamide oxalate has several advantages and limitations for lab experiments. One of the significant advantages is its potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders. However, one of the significant limitations is the lack of understanding of its mechanism of action, which makes it challenging to optimize its effects.

Future Directions

N-benzyl-N-butyl-1-(4-ethoxybenzyl)-4-piperidinecarboxamide oxalate has several potential future directions. One of the significant areas of research is the optimization of its effects by understanding its mechanism of action. Additionally, this compound has the potential to be used as a potential drug candidate for the treatment of pain and inflammation-related disorders and neurodegenerative disorders. Further studies are needed to explore the full potential of this compound.
Conclusion:
This compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further studies are needed to explore the full potential of this compound and its future directions.

Scientific Research Applications

N-benzyl-N-butyl-1-(4-ethoxybenzyl)-4-piperidinecarboxamide oxalate has been studied for its potential applications in various fields. One of the significant areas of research is its use as a potential drug candidate for the treatment of various diseases. This compound has been shown to have potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders.

properties

IUPAC Name

N-benzyl-N-butyl-1-[(4-ethoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O2.C2H2O4/c1-3-5-17-28(21-22-9-7-6-8-10-22)26(29)24-15-18-27(19-16-24)20-23-11-13-25(14-12-23)30-4-2;3-1(4)2(5)6/h6-14,24H,3-5,15-21H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYACJYQAHKXXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)CC3=CC=C(C=C3)OCC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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